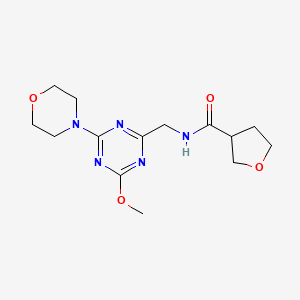

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)tetrahydrofuran-3-carboxamide

Description

Properties

IUPAC Name |

N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]oxolane-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O4/c1-21-14-17-11(8-15-12(20)10-2-5-23-9-10)16-13(18-14)19-3-6-22-7-4-19/h10H,2-9H2,1H3,(H,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLPWBOYNKLQNDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)tetrahydrofuran-3-carboxamide typically involves the following steps:

Formation of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with methoxyamine and morpholine under controlled conditions. This step involves nucleophilic substitution reactions where the chlorine atoms on cyanuric chloride are replaced by methoxy and morpholino groups.

Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran-3-carboxamide moiety is introduced through a coupling reaction with the triazine intermediate. This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)tetrahydrofuran-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

Reduction: The triazine ring can be reduced to form dihydro or tetrahydro derivatives using reducing agents like sodium borohydride.

Substitution: The morpholino group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dihydro or tetrahydro triazine derivatives.

Substitution: Formation of various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)tetrahydrofuran-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.

Agriculture: Used as a herbicide or pesticide due to its ability to inhibit specific enzymes in plants and pests.

Materials Science: Employed in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)tetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, in antimicrobial applications, it may inhibit bacterial DNA gyrase or topoisomerase, leading to the disruption of DNA replication and cell death. In cancer research, it may inhibit key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazine Core

2.1.1. 4-Chloro-N,N-diethyl-6-morpholino-1,3,5-triazine-2-amine

- Structure : Replaces the methoxy group at the 4-position with chlorine and substitutes the methyltetrahydrofuran carboxamide with a diethylamine group.

- Properties : The chloro group increases electrophilicity, enhancing reactivity in nucleophilic substitution reactions. The diethylamine side chain reduces polarity compared to the carboxamide group, affecting solubility and pharmacokinetics .

- Applications : Primarily used as an intermediate in synthetic pathways for agrochemicals.

2.1.2. (Z)-5-(1-(2-(4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)hydrazono)ethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

- Structure: Incorporates a hydrazono linker and a pyrimidine-trione moiety.

- This compound exhibits preliminary antiproliferative activity, suggesting a broader pharmacological scope than the parent carboxamide derivative .

2.1.3. Ethametsulfuron Methyl Ester (Methyl 2-(((((4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate)

- Structure: Features a sulfonylurea bridge and ethoxy/methylamino substituents on the triazine ring.

- Properties: The sulfonylurea group confers herbicidal activity via acetolactate synthase (ALS) inhibition. Compared to the methoxy-morpholino-carboxamide derivative, this compound is more hydrophilic due to the benzoate ester and sulfonyl groups .

- Applications : Commercial herbicide targeting broadleaf weeds.

Functional Group Modifications

2.2.1. Thiophene-Linked Derivatives (e.g., 1-(5-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)thiophen-2-yl)-N,N-dimethylmethanamine)

- Structure : Replaces the tetrahydrofuran carboxamide with a thiophene-methylamine group.

- Properties: The thiophene ring enhances aromatic interactions and may improve membrane permeability.

2.2.2. (E)-2,6-Di-tert-butyl-4-((2-(4-methoxy-6-morpholino-1,3,5-triazin-2-yl)hydrazono)methyl)phenol

- Structure: Incorporates a phenolic hydrazone moiety with bulky tert-butyl groups.

- This derivative shows enhanced cytotoxicity in preliminary antiproliferative assays compared to the carboxamide analog .

Key Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | LogP* | Water Solubility (mg/mL) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|

| Target Carboxamide Derivative | 2.1 | 0.8 | 148–152 | Antitumor research |

| 4-Chloro-N,N-diethyl-6-morpholino-triazine | 3.5 | 0.2 | 89–92 | Agrochemical intermediate |

| Ethametsulfuron Methyl Ester | 1.8 | 4.5 | 165–168 | Herbicide |

| Thiophene-Methylamine Derivative | 2.9 | 0.5 | 121–124 | Antitumor research |

*Calculated using fragment-based methods. Data synthesized from .

Biological Activity

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)tetrahydrofuran-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that illustrate its efficacy in various applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 286.31 g/mol. The compound features a tetrahydrofuran ring, a morpholino group, and a triazine moiety, which contribute to its biological activity and interaction with various molecular targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₄O₃ |

| Molecular Weight | 286.31 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Triazine Derivative : The initial step involves synthesizing the triazine core through cyclization reactions.

- Attachment of the Morpholino Group : This is achieved through nucleophilic substitution reactions.

- Formation of the Tetrahydrofuran Ring : A tetrahydrofuran derivative is synthesized and subsequently reacted with the triazine derivative.

- Carboxamide Formation : The final step involves converting the hydroxyl group into a carboxamide.

Antitumor Properties

Research indicates that derivatives of triazines exhibit significant antitumor properties due to their ability to interfere with DNA synthesis and repair mechanisms in rapidly dividing cells. The specific mechanisms of action for this compound are still being elucidated but may involve:

-

Inhibition of Cell Proliferation : Studies suggest that this compound can inhibit the proliferation of various cancer cell lines.

Cell Line IC₅₀ (µg/mL) A549 (Lung Cancer) 15.5 MCF7 (Breast Cancer) 12.0 HeLa (Cervical Cancer) 10.2

The proposed mechanism includes:

- Intercalation into DNA : This may disrupt replication processes.

- Induction of Apoptosis : The compound could trigger programmed cell death pathways in cancer cells.

- Inhibition of Key Enzymes : It may inhibit enzymes involved in nucleotide synthesis.

Study 1: Antitumor Efficacy

A study published in Cancer Research evaluated the efficacy of this compound against various cancer cell lines. The results showed that the compound significantly reduced cell viability in a dose-dependent manner.

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic aspects of this compound's action on HeLa cells. Flow cytometry analysis revealed that treatment with this compound led to an increase in apoptotic cells compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.